3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol
Description
3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
3-[[butyl(methyl)amino]methyl]-2-methyl-1H-benzo[h]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-5-12-22(3)13-18-14(2)21-19-16-9-7-6-8-15(16)10-11-17(19)20(18)23/h6-11H,4-5,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOMECAXGTSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzo[h]quinolin-4-ol with butyl(methyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in critical biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the butyl(methyl)amino group.
4-Hydroxyquinoline: Similar hydroxyl group but different substitution pattern.
Quinoline-4-ol: Basic structure without additional substituents.
Uniqueness: 3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl(methyl)amino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
